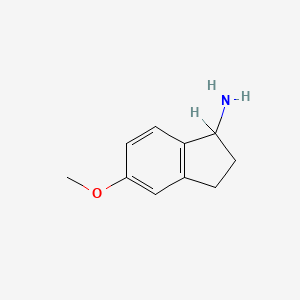

5-methoxy-2,3-dihydro-1H-inden-1-amine

概要

説明

“5-methoxy-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C10H13NO . It is also known as 5-methoxy-1-indanamine . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .

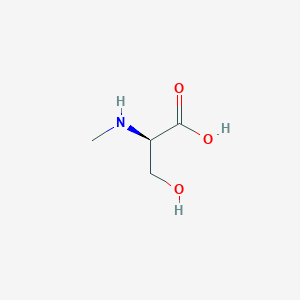

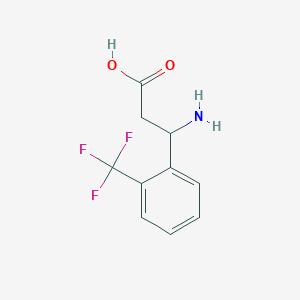

Molecular Structure Analysis

The InChI code for “5-methoxy-2,3-dihydro-1H-inden-1-amine” is1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3 . This indicates the arrangement of atoms and bonds in the molecule. Physical And Chemical Properties Analysis

“5-methoxy-2,3-dihydro-1H-inden-1-amine” has a molecular weight of 163.22 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Chemical Synthesis and Antimicrobial Activity

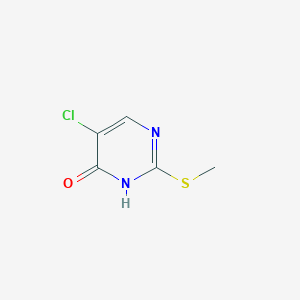

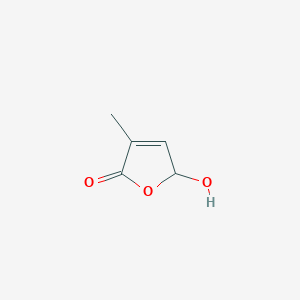

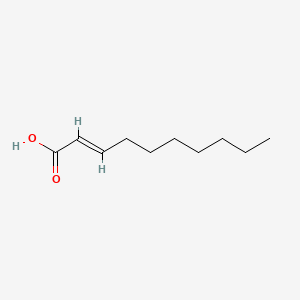

Research has highlighted the potential of compounds structurally related to 5-methoxy-2,3-dihydro-1H-inden-1-amine in the synthesis of antimicrobial agents. For example, the Michael type addition involving similar compounds has been utilized to produce derivatives with significant antimicrobial activity, emphasizing the role of these compounds in developing new antimicrobial therapies (Georgiadis, 1976). Similarly, novel triazole derivatives have been synthesized from reactions involving related compounds, showing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Chiral Discrimination and Stereochemical Studies

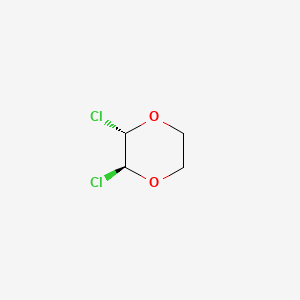

Chiral derivatizing agents based on similar structural frameworks have been effectively used for discriminating enantiomeric alcohols and amines through NMR spectroscopy, demonstrating the utility of these compounds in stereochemical analysis and enantiomeric purity determination (Miyano et al., 1989).

Enzyme Inactivation Studies

Compounds akin to 5-methoxy-2,3-dihydro-1H-inden-1-amine have been studied for their ability to inactivate enzymes, such as monoamine oxidase B (MAO-B). These studies have shown that specific structural modifications can transform reversible enzyme inhibitors into irreversible inactivators, offering insights into enzyme regulation and potential therapeutic applications (Ding & Silverman, 1993).

Polymer Modification for Medical Applications

Radiation-induced hydrogels have been modified with amine compounds, including derivatives similar to 5-methoxy-2,3-dihydro-1H-inden-1-amine, to enhance their swelling properties and thermal stability. These modifications have shown promising antibacterial and antifungal activities, suggesting potential for medical applications, particularly in wound care and drug delivery systems (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

特性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966769 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

52372-95-9 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)